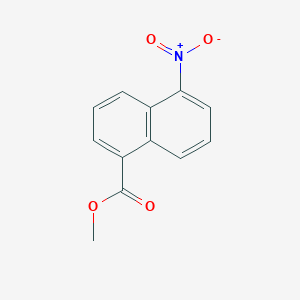

![molecular formula C23H23N3O3 B1628505 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893612-73-2](/img/structure/B1628505.png)

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Overview

Description

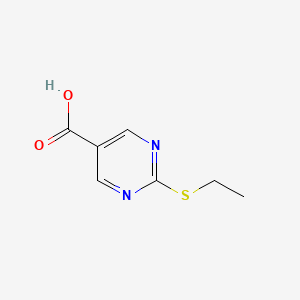

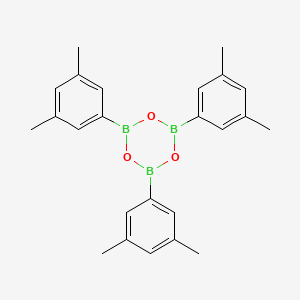

The compound “3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound has two phenyl rings, one with two ethoxy groups and the other with a methoxy group, attached to the pyrazolo[1,5-a]pyrimidine core.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with phenyl rings substituted at the 3 and 6 positions. The 3-phenyl ring carries two ethoxy groups, and the 6-phenyl ring carries a methoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The ether groups (ethoxy and methoxy) on the phenyl rings might undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of ether and aromatic groups could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications

Synthesis and Anti-Cancer Activities

A study by Kaping et al. (2016) described a benign, efficient synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, including the subject compound, using ultrasound irradiation and KHSO4 in aqueous medium. These compounds exhibited promising anti-inflammatory and anti-cancer activities (Kaping et al., 2016).

Antibacterial Properties

Beyzaei et al. (2017) synthesized new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant antibacterial properties against pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Cytotoxicity Studies

Hassan et al. (2014) explored the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer treatment applications (Hassan et al., 2014).

Application in Fluorescent Probes

Castillo et al. (2018) reported the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for developing functional fluorophores, potentially useful as fluorescent probes for biological or environmental species detection (Castillo et al., 2018).

Synthesis of Derivatives

Liu et al. (2015) described an efficient synthesis of 4-alkoxy-1,6-diaryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, highlighting the versatility and stability of these compounds (Liu et al., 2015).

KDR Kinase Inhibitors

Fraley et al. (2002) synthesized 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as a new class of KDR kinase inhibitors, showcasing their potential in targeted cancer therapy (Fraley et al., 2002).

Phosphodiesterase 5 (PDE5) Inhibitors

Tollefson et al. (2010) researched 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines, demonstrating their effectiveness as PDE5 inhibitors, indicating potential applications in treating erectile dysfunction and other related conditions (Tollefson et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with plasma proteins .

Biochemical Pathways

The interaction of the compound with bsa may induce conformational changes in the protein .

Pharmacokinetics

The compound’s interaction with plasma proteins suggests it may be distributed throughout the body via the bloodstream .

Result of Action

The binding of the compound to BSA can induce conformational changes in the protein . The extent of these changes may vary depending on the specific compound; for example, the impact of a similar compound, CMPS, is slightly stronger than that of NCPS .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3,4-diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-4-28-21-11-8-17(12-22(21)29-5-2)20-14-25-26-15-18(13-24-23(20)26)16-6-9-19(27-3)10-7-16/h6-15H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXKREPMUBVSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587526 | |

| Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

CAS RN |

893612-73-2 | |

| Record name | 3-(3,4-Diethoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628426.png)

![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)